molecular formula C7H7N3O4S B1434024 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid CAS No. 1820649-69-1

2,7-Diamino-1,3-benzoxazole-5-sulfonic acid

Cat. No.: B1434024
CAS No.: 1820649-69-1
M. Wt: 229.22 g/mol
InChI Key: TZILYVKMWQQPCP-UHFFFAOYSA-N
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Description

2,7-Diamino-1,3-benzoxazole-5-sulfonic acid is a chemical compound with the molecular formula C7H7N3O4S. It has a molecular weight of 229.21 . This compound is used for research purposes .


Synthesis Analysis

Benzoxazoles, including this compound, can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole core, which is a bicyclic planar molecule . This core is substituted at the 2 and 7 positions with amino groups and at the 5 position with a sulfonic acid group .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways, including reactions with 2-aminophenol and various other compounds . These reactions often involve the use of catalysts and can yield a broad range of benzoxazole derivatives .

Scientific Research Applications

Application in Fuel Cell Technology

A significant application of benzoxazole derivatives, similar to 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid, is in fuel cell technology. For instance, sulfonic acid-containing polybenzoxazine membranes have been synthesized for use in direct methanol fuel cells, demonstrating high proton conductivity and low methanol permeability, vital for efficient fuel cell operation (Yao et al., 2014).

Development of Aromatic Polyelectrolytes

Aromatic polyelectrolytes based on sulfonated poly(benzobisthiazoles) have been synthesized, where compounds like this compound can play a crucial role. These polyelectrolytes demonstrate thermal stability over 500°C and are potential materials for conductive films with high electrical anisotropy (Kim et al., 1996).

Synthesis of Energetic Materials

Compounds related to this compound are used in the synthesis of high-performing energetic materials, like various N-amino energetic materials. These materials exhibit high explosive performances and a range of sensitivities, from low to extremely high (Klapötke et al., 2012).

Proton Exchange Membrane Applications

Research has shown the synthesis and properties of new sulfonated naphthalenic polyimides for proton exchange membrane applications in fuel cells, where diamine monomers related to this compound were used. These membranes exhibit comparable proton conductivity to Nafion®117 membrane and possess desirable thermal and mechanical stability (Zhao et al., 2008).

Future Directions

Benzoxazole derivatives, including 2,7-Diamino-1,3-benzoxazole-5-sulfonic acid, have potential applications in medicinal, pharmaceutical, and industrial areas . They have been shown to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . Therefore, future research may focus on exploring these properties further and developing new synthetic strategies for benzoxazole derivatives .

Properties

IUPAC Name

2,7-diamino-1,3-benzoxazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4S/c8-4-1-3(15(11,12)13)2-5-6(4)14-7(9)10-5/h1-2H,8H2,(H2,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZILYVKMWQQPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)OC(=N2)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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